(R)-10-Hydroxystearate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

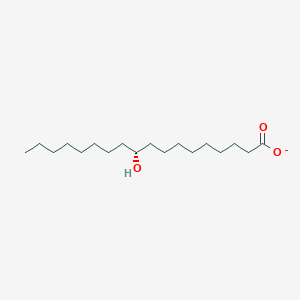

(R)-10-hydroxyoctadecanoate is a hydroxy monocarboxylic acid anion resulting from the removal of the proton from the carboxy group of (R)-10-hydroxyoctadecanoic acid. It is a hydroxy monocarboxylic acid anion, a hydroxy saturated fatty acid anion and a 10-hydroxyoctadecanoate. It derives from an octadecanoate. It is a conjugate base of a (R)-10-hydroxyoctadecanoic acid.

Wissenschaftliche Forschungsanwendungen

Biotransformation Processes

(R)-10-Hydroxystearate can be produced through biotechnological methods, such as the enzymatic conversion of oleic acid. A study highlighted the use of a recombinant enzyme from Lactococcus garvieae, which efficiently converts oleic acid to (R)-10-hydroxystearic acid, demonstrating a sustainable approach to its production . This method not only provides an eco-friendly synthesis route but also enhances the yield and purity of the compound.

Pharmacological Properties

Research has indicated that this compound acts as a potent peroxisome proliferator-activated receptor alpha (PPARα) agonist, surpassing other regioisomers in efficacy . In vitro studies showed that this compound significantly stimulated collagen synthesis in fibroblast cultures, suggesting potential applications in anti-aging therapies . Furthermore, it has been linked to anti-inflammatory and antidiabetic effects due to its presence in mammalian cells .

Skin Care Formulations

This compound is increasingly utilized in cosmetic formulations for its dual role as an active ingredient and texture modifier. It enhances the texture of creams and lotions while providing skin benefits such as improved hydration and collagen production. A study demonstrated that combining this compound with retinol resulted in a synergistic effect on collagen type III synthesis, enhancing its anti-aging properties .

Emulsification and Stabilization

The compound's ability to form stable emulsions makes it valuable in cosmetic products. Research has shown that foams based on this compound can be used effectively for cleaning applications, indicating its versatility beyond traditional cosmetic uses .

Bio-based Polymers

The industrial interest in this compound extends to its potential as a precursor for bio-based polymers. Its unique chemical structure allows for the development of biodegradable materials, contributing to sustainability efforts within the polymer industry .

Gelation Properties

Studies have investigated the gelation capabilities of this compound in organic solvents, revealing its potential use in creating organogels for various applications, including drug delivery systems and food industry uses . The compound's ability to induce gelation is attributed to its chirality, which influences molecular packing and stability.

Summary of Key Findings

| Application Area | Key Findings |

|---|---|

| Biotechnology | Efficient biotransformation from oleic acid; PPARα agonist with anti-inflammatory properties |

| Cosmetics | Enhances collagen synthesis; improves texture and stability in formulations |

| Materials Science | Potential for bio-based polymer production; effective gelation properties |

Case Studies

Case Study 1: Biotransformation Efficiency

A study demonstrated the high efficiency of using recombinant enzymes for converting oleic acid to this compound, achieving significant yields suitable for industrial applications .

Case Study 2: Cosmetic Efficacy

In a clinical trial, participants using a formulation containing this compound reported noticeable improvements in skin texture and reduced signs of aging after eight weeks of application .

Case Study 3: Polymer Development

Research into the use of this compound as a precursor for bio-based polymers showed promising results, leading to the development of biodegradable materials with potential applications in packaging and consumer goods .

Eigenschaften

Molekularformel |

C18H35O3- |

|---|---|

Molekulargewicht |

299.5 g/mol |

IUPAC-Name |

(10R)-10-hydroxyoctadecanoate |

InChI |

InChI=1S/C18H36O3/c1-2-3-4-5-8-11-14-17(19)15-12-9-6-7-10-13-16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21)/p-1/t17-/m1/s1 |

InChI-Schlüssel |

PAZZVPKITDJCPV-QGZVFWFLSA-M |

SMILES |

CCCCCCCCC(CCCCCCCCC(=O)[O-])O |

Isomerische SMILES |

CCCCCCCC[C@H](CCCCCCCCC(=O)[O-])O |

Kanonische SMILES |

CCCCCCCCC(CCCCCCCCC(=O)[O-])O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.